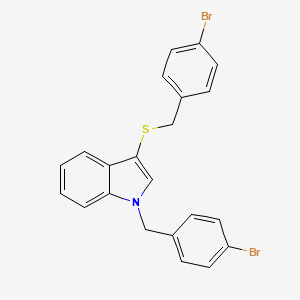

1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

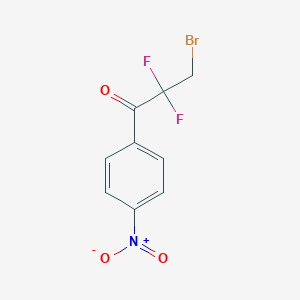

“1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group are a bromobenzyl group and a bromobenzylthio group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (in the indole and bromobenzyl groups) and a sulfur atom (in the bromobenzylthio group). The bromine atoms would add extra weight to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of indoles, bromobenzyls, and thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its constituent groups. For example, the presence of bromine would likely make the compound relatively heavy and possibly reactive. The sulfur atom in the bromobenzylthio group might also contribute to reactivity .Scientific Research Applications

Synthesis of Indole-Annulated Sulfur Heterocycles

Majumdar et al. (2008) explored the synthesis of indole-annulated sulfur heterocycles using 2-[(2-bromobenzyl)sulfonyl]indoles and 2-[(2-bromobenzyl)sulfanyl]indole. This process furnished benzo[c]thiopyrano[2,3-b]indoles via 6-endo-trig cyclization, demonstrating the compound's utility in creating structurally complex molecules (Majumdar et al., 2008).

Antimicrobial Activities

Kaneria et al. (2016) synthesized derivatives of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol and examined their antimicrobial activities. This study highlights the potential of such compounds in combating bacterial and fungal strains, underscoring the relevance of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole in the development of antimicrobial agents (Kaneria et al., 2016).

Aromatase Inhibition

Research by Marchand et al. (1998) on the synthesis of various 1-(halobenzyl) and 1-tosyl-3-(azolylmethyl)-1H-indoles, including halobenzyl derivatives, revealed their inhibitory activity against P450 aromatase, a key enzyme in estrogen biosynthesis. This indicates the compound's potential application in therapeutic strategies against estrogen-dependent cancers (Marchand et al., 1998).

DNA Topoisomerase Inhibition in Leishmaniasis

Ray et al. (1997) developed novel indolyl quinoline analogs, including derivatives of 2-(2-bromobenzyl)-3-(indolyl)-quinoline, demonstrating their inhibitory effects on type I and II DNA topoisomerases of Leishmania donovani. This study suggests the potential of these compounds in developing treatments for leishmaniasis, a neglected tropical disease (Ray et al., 1997).

Antifungal Activity and Crystal Structure

Mu et al. (2015) synthesized a compound featuring a (4-bromobenzyl)thio moiety and evaluated its structure and antifungal properties. This highlights the relevance of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole derivatives in the development of antifungal agents and in structural chemistry studies (Mu et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-[(4-bromophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Br2NS/c23-18-9-5-16(6-10-18)13-25-14-22(20-3-1-2-4-21(20)25)26-15-17-7-11-19(24)12-8-17/h1-12,14H,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPYNUHIXUHLJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Br2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)